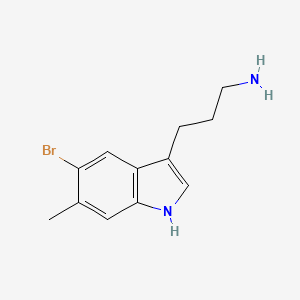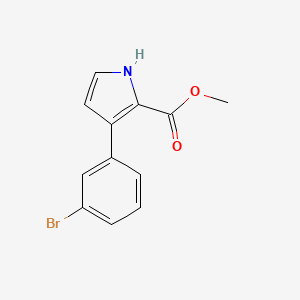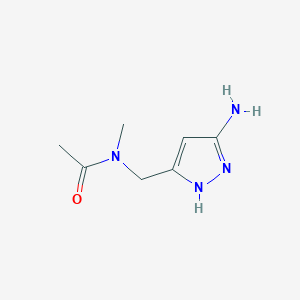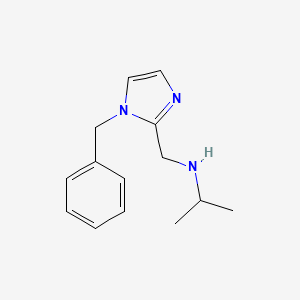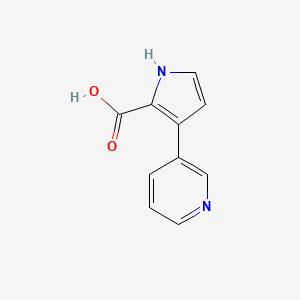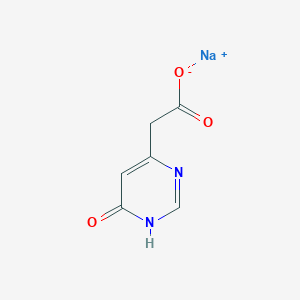
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt: is a biochemical compound primarily used in proteomics research . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sodium salt form enhances its solubility in water, making it more suitable for various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives.
Hydroxylation: Introduction of a hydroxyl group at the 6th position of the pyrimidine ring.
Acetylation: Addition of an acetic acid moiety to the 4th position of the pyrimidine ring.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6-Hydroxypyrimidin-4-yl)acetic acid: The non-sodium salt form of the compound.
(6-Hydroxypyrimidin-4-yl)propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
(6-Hydroxypyrimidin-4-yl)butyric acid: Another derivative with a butyric acid moiety.
Uniqueness
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt is unique due to its enhanced solubility in water, which makes it more suitable for aqueous biochemical applications. Additionally, the specific positioning of the hydroxyl and acetic acid groups provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5N2NaO3 |
|---|---|
Peso molecular |
176.11 g/mol |
Nombre IUPAC |
sodium;2-(6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-4(2-6(10)11)7-3-8-5;/h1,3H,2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Clave InChI |
DTDNPTZZUUHABK-UHFFFAOYSA-M |
SMILES canónico |
C1=C(N=CNC1=O)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
